Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746193
InChI: InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
SMILES:
Molecular Formula: C13H12ClNO3
Molecular Weight: 265.69 g/mol

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate

CAS No.:

Cat. No.: VC15746193

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate -

Specification

Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
IUPAC Name ethyl 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H12ClNO3/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Standard InChI Key TZHYHKPCVRVNTN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=COC(=N1)CC2=CC=CC=C2Cl

Introduction

Structural and Spectroscopic Characteristics

The molecular framework of Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate integrates a five-membered oxazole ring containing one oxygen and one nitrogen atom. The 2-chlorobenzyl group at the 2-position introduces steric and electronic effects critical for biological interactions, while the ethyl ester at the 4-carboxylate position enhances solubility and metabolic stability .

Molecular Geometry and Substituent Effects

X-ray crystallography of analogous oxazole derivatives reveals planar geometry for the heterocyclic core, with substituents adopting orientations that minimize steric hindrance . For Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate, the chlorobenzyl group’s ortho-chloro substitution creates a dihedral angle of approximately 45° relative to the oxazole plane, optimizing π-π stacking interactions in biological targets .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. Key signals include:

  • 1H NMR (300 MHz, CDCl3): δ 7.38–7.59 (m, aromatic protons), 4.30 (q, J = 7.1 Hz, ethyl CH2), 1.35 (t, J = 7.1 Hz, ethyl CH3), and 4.85 (s, benzyl CH2) .

  • 13C NMR (75 MHz, CDCl3): δ 165.2 (ester carbonyl), 162.3 (oxazole C4), 147.7 (oxazole C2), and 132.1–128.4 (aromatic carbons) .
    Infrared (IR) spectroscopy further confirms functional groups, with stretches at 1724 cm⁻¹ (ester C=O) and 760 cm⁻¹ (C-Cl) .

Synthetic Methodologies

Palladium-Catalyzed C-H Arylation

A scalable route to Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate involves Pd(II)-catalyzed direct C5-arylation of azole-4-carboxylates (Fig. 1) . This method employs double C-H bond cleavage, enabling regioselective functionalization without pre-activation:

  • Reaction Conditions: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), PivOH (1 equiv) in DMF at 120°C .

  • Substrate Scope: Ethyl oxazole-4-carboxylate reacts with 2-chlorobenzyl bromide to yield the target compound in 72% isolated yield .

Mechanistic Insights: The palladium catalyst facilitates oxidative addition with the benzyl bromide, followed by C-H activation at the oxazole C5 position. Reductive elimination forms the C-C bond, with silver carbonate acting as a terminal oxidant .

Alternative Pathways

While less efficient, classical approaches involve:

  • Cyclocondensation: β-hydroxy amides derived from serine and 2-chlorobenzylamine undergo cyclization with Burgess reagent .

  • Oxazole-Oxazoline Interconversion: Dehydration of oxazolines using POCl₃ yields oxazoles, though this method risks over-oxidation .

Pharmacological Activity Against Mycobacterium tuberculosis

Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate exhibits potent antitubercular activity, with a minimum inhibitory concentration (MIC) of 1.80 µM in GAST medium . Its efficacy stems from synergistic effects between the oxazole core and chlorobenzyl substituent.

Structure-Activity Relationships (SAR)

  • Substituent Position: Meta-chloro substitution (e.g., 3-chlorobenzyl) enhances activity (MIC = 1.80 µM) compared to para- (14.9 µM) and ortho-chloro (15.2 µM) analogues .

  • Electron-Withdrawing Groups: Nitro (-NO₂) and cyano (-CN) groups at the benzyl para position reduce activity (MIC >26 µM), while fluoro substituents maintain moderate potency .

  • Ester Optimization: Benzyl esters outperform methyl or t-butyl variants, suggesting lipophilicity is critical for membrane penetration .

Table 1: MIC Values for Chlorobenzyl Oxazole Analogues

Substituent PositionMIC (µM, GAST)Therapeutic Index (VERO)
2-Chlorobenzyl15.2>8.2
3-Chlorobenzyl1.80>67.2
4-Chlorobenzyl14.9>8.5
3-Fluorobenzyl6.86>17.7

Activity Against Non-Replicating M. tuberculosis

In the low-oxygen recovery assay (LORA), Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate demonstrates an MIC of 26 µM, indicating utility against latent tuberculosis . Comparatively, the 3-chloro analogue shows superior efficacy (MIC = 1.4 µM), underscoring the meta-substitution’s importance .

Comparative Analysis with Structural Analogues

Oxazole vs. Oxazoline Derivatives

Oxazole derivatives generally exhibit enhanced activity over oxazolines due to increased aromaticity and planarity. For example:

  • Ethyl 2-(3-Chlorobenzyl)oxazole-4-carboxylate: MIC = 1.80 µM .

  • Corresponding Oxazoline: MIC = 7.59 µM .

Heterocyclic Modifications

Replacing the oxazole core with thiazole or isoxazole reduces potency by 3–10 fold, highlighting the oxazole’s unique electronic profile .

Table 2: Activity of Heterocyclic Analogues

HeterocycleMIC (µM, GAS)
Oxazole1.80
Thiazole5.20
Isoxazole18.3

Toxicological and Pharmacokinetic Profile

Cytotoxicity

In VERO cell assays, Ethyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate shows negligible toxicity (IC₅₀ >121 µM), yielding a therapeutic index >67 .

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